1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
1-Isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a saturated six-membered ring fused to a benzo[c]chromen-6-one core. The molecule features an isopropoxy substituent at position 1 and a methyl group at position 3 (Figure 1). For example, alkoxy derivatives are typically prepared by reacting the hydroxyl group of THU-OH with alkyl halides in the presence of potassium carbonate and DMF under reflux conditions .
The structural modifications in this compound—specifically the isopropoxy and methyl groups—are hypothesized to influence its physicochemical properties, such as lipophilicity, fluorescence, and biological activity. These substituents may enhance membrane permeability compared to hydroxylated analogs like THU-OH, which exhibit high cell penetration due to moderate lipophilicity .
Properties
IUPAC Name |
3-methyl-1-propan-2-yloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-10(2)19-14-8-11(3)9-15-16(14)12-6-4-5-7-13(12)17(18)20-15/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMDTFOILNHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the isopropoxy group. Common catalysts include acids or bases, depending on the specific reaction pathway.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorescence Sensing Properties
The fluorescence behavior of 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be contextualized against its parent compound, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) , and the unsaturated analog Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one, URO-B) .
Table 1: Comparison of fluorescence and physicochemical properties.
*Predicted based on substituent effects.
- Mechanistic Insights : THU-OH and URO-B act as Fe³⁺ sensors via hydroxyl-mediated metal coordination, leading to fluorescence quenching. The isopropoxy group in the target compound lacks a hydroxyl moiety, likely diminishing Fe³⁺ binding affinity and quenching efficiency .
Biological Activity
1-Isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound derived from the benzo[c]chromen-6-one family. Its molecular formula is and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula :
- Molecular Weight : 272.34 g/mol
- IUPAC Name : 3-methyl-1-propan-2-yloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
The biological activity of 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one may be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Specifically, it has shown promising inhibitory effects on PDE2 with an IC50 value of 3.67 ± 0.47 μM .
- Neuroprotective Effects : In vitro studies indicate that this compound can enhance cell viability in neuronal cell lines exposed to neurotoxic agents like corticosterone. This protective effect is linked to its PDE inhibition capability .
In Vitro Studies
1-Isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been evaluated for various biological activities:
Case Studies
A study conducted by Long Tang et al. focused on synthesizing and evaluating several derivatives of benzo[c]chromen-6-one for their biological activities. Among these derivatives, 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exhibited significant enzyme inhibition and neuroprotective properties .
Another investigation highlighted the compound's potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier effectively and modulate signaling pathways associated with neuronal health .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via tandem cycloaddition reactions involving substituted coumarins and dienes. A microwave-assisted approach (e.g., as seen in poly-substituted furan derivatives) may improve reaction efficiency by reducing time and energy consumption . Optimization parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalyst-free conditions to avoid side reactions . Yield enhancement (up to 96%) is achievable through stepwise purification via column chromatography using hexane/ethyl acetate gradients .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical for validation?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., isopropoxy and methyl groups). For example, H NMR signals at δ 3.94 ppm (triplet, J = 12.4 Hz) correlate with ether-linked protons .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 328.1787 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns in crystalline forms .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Methodology :
- Enzyme Inhibition : Test against targets like acetylcholinesterase (AChE) or phosphodiesterase 2 (PDE2) using fluorometric assays. IC values < 35 μM indicate promising activity .
- Antioxidant Assays : DPPH radical scavenging and FRAP assays quantify redox potential .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
Advanced Research Questions
Q. How do substitution patterns (e.g., isopropoxy vs. hydroxy groups) influence fluorescence properties and metal-ion sensing capabilities?
- Methodology : Substituent effects are studied via fluorescence spectroscopy. For example:
- Metal Interaction : The 3-hydroxy derivative exhibits fluorescence enhancement with Fe (ON-OFF sensing), while alkoxy groups (e.g., isopropoxy) alter selectivity toward Zn or Cu .
- Quantum Yield Measurement : Compare fluorescence lifetimes using time-resolved spectroscopy. Substituents like methyl groups increase rigidity, enhancing quantum yield by reducing non-radiative decay .
Q. What computational strategies are used to predict binding interactions with biological targets like PDE2 or cholinesterases?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PDE2 (PDB: 4HTX). Hydrophobic pockets favor alkyl substituents (e.g., pentyl chains), while hydrogen bonds form with hydroxy groups .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable target-ligand complexes .
Q. How can contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects) be resolved experimentally?
- Methodology :
- Dose-Response Analysis : Test across concentrations (1–100 μM) to identify threshold effects. For example, low doses may scavenge ROS, while high doses generate oxidative stress .
- Mechanistic Probes : Use ROS-sensitive dyes (e.g., DCFH-DA) and knockout cell lines (e.g., Nrf2) to delineate pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
